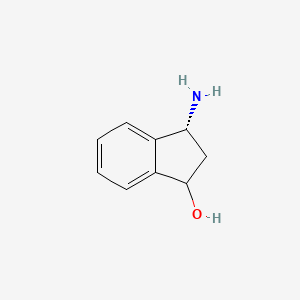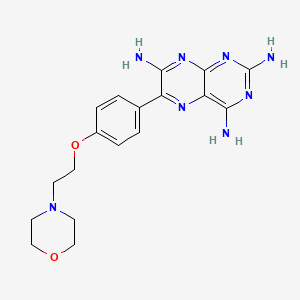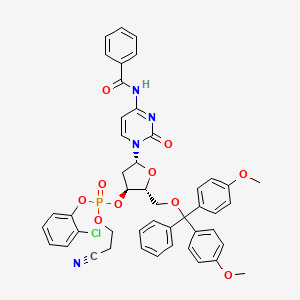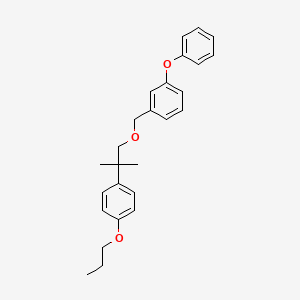
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include 3-amino-1-indanone.
- Reduction products include secondary amines.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
(3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-indanone: A related compound with a ketone group instead of a hydroxyl group.
2-Amino-1-indanol: A similar compound with the amino group at a different position on the indane ring.
Uniqueness: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
Propiedades
Número CAS |
1276516-51-8 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
Clave InChI |
PRVIGUZMXLBANS-VEDVMXKPSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2C1O)N |
SMILES canónico |
C1C(C2=CC=CC=C2C1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















